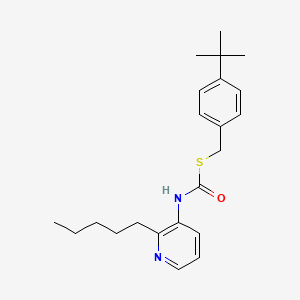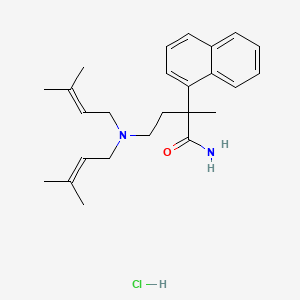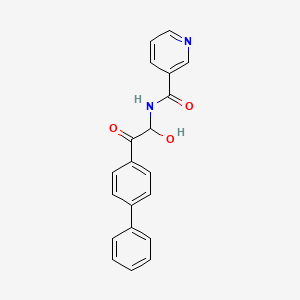
4-Biphenylylglyoxal nicotinamido-hemiacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylylglyoxal nicotinamido-hemiacetal is a complex organic compound that combines the structural features of biphenyl, glyoxal, nicotinamide, and hemiacetal. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylylglyoxal nicotinamido-hemiacetal typically involves the following steps:
Formation of Biphenylylglyoxal: This can be achieved by the oxidation of biphenyl using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the glyoxal group.
Reaction with Nicotinamide: The biphenylylglyoxal is then reacted with nicotinamide in the presence of an acid catalyst. This step involves the formation of a hemiacetal linkage between the glyoxal and nicotinamide groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions followed by automated purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Biphenylylglyoxal nicotinamido-hemiacetal can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the glyoxal group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Biphenylylglyoxal nicotinamido-hemiacetal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Biphenylylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The presence of the nicotinamide group suggests that it may also interact with NAD+ dependent enzymes, influencing cellular metabolism and redox reactions.
Comparison with Similar Compounds
Similar Compounds
Biphenylylglyoxal: Lacks the nicotinamide and hemiacetal groups.
Nicotinamido-hemiacetal: Lacks the biphenyl and glyoxal groups.
4-Biphenylylglyoxal: Lacks the nicotinamide and hemiacetal groups.
Uniqueness
4-Biphenylylglyoxal nicotinamido-hemiacetal is unique due to the combination of biphenyl, glyoxal, nicotinamide, and hemiacetal groups within a single molecule. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
42069-29-4 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[1-hydroxy-2-oxo-2-(4-phenylphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c23-18(20(25)22-19(24)17-7-4-12-21-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13,20,25H,(H,22,24) |
InChI Key |
AFJZURVGKQHFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



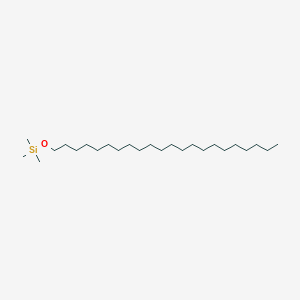

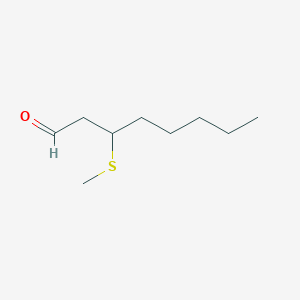
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
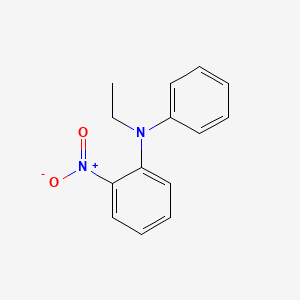

![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)
![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
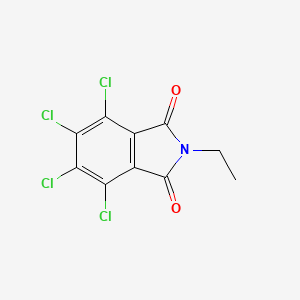
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
